Cas no 18979-53-8 (4-Amyloxyphenol)

4-Amyloxyphenol is a phenolic compound characterized by its amyloxy substituent, which enhances its solubility in organic solvents while retaining the reactivity of the phenolic hydroxyl group. This compound is commonly utilized in organic synthesis, particularly as an intermediate in the production of specialty chemicals, antioxidants, and pharmaceuticals. Its structural features allow for selective functionalization, making it valuable in the development of complex molecules. The amyloxy group also contributes to improved lipid solubility, which can be advantageous in formulations requiring compatibility with non-polar matrices. Care should be taken during handling due to potential irritant properties typical of phenolic derivatives.
4-Amyloxyphenol structure
4-Amyloxyphenol structure
商品名:4-Amyloxyphenol
CAS番号:18979-53-8
MF:C11H16O2
メガワット:180.2435
MDL:MFCD00044283
CID:51193
PubChem ID:29353

4-Amyloxyphenol 化学的及び物理的性質

名前と識別子

    • p-(pentyloxy)phenol
    • 4-Amyloxyphenol
    • 4-pentoxyphenol
    • 4-(Amyloxy)phenol
    • 4-n-amyloxyphenol
    • 4-n-pentoxyphenol
    • 4-Pentyloxyphenol
    • Hydroquinone Monoamyl Ether
    • Hydroquinone Monopentyl Ether
    • p-Amyloxyphenol
    • p-n-Pentyloxyphenol
    • P-PentYl-Oxyphenol
    • Amol
    • Amyloxyphenol
    • p-Amoxyphenol
    • PENTYLOXYPHENOL
    • p-n-Amyloxyphenol
    • 4-N-PENTYLOXYPHENOL
    • 4-(PENTYLOXY)PHENOL
    • Phenol, 4-(pentyloxy)-
    • Phenol, p-(pentyloxy)-
    • UHM852UB1I
    • p-pentyloxyphenol
    • 4-pentyloxy-phenol
    • PubChem13207
    • 4-(Pentyloxy)phenol #
    • Hydroquinone Monopentyl E
    • MFCD00044283
    • EN300-17211
    • Z56899109
    • EINECS 242-712-6
    • W-107743
    • HMS1786M12
    • NS00026200
    • AS-57662
    • D84211
    • UNII-UHM852UB1I
    • CS-W017187
    • A813359
    • A0728
    • AKOS001043876
    • P-(N-PENTYLOXY)PHENOL
    • 18979-53-8
    • P-PENTOXYPHENOL
    • FT-0637775
    • SCHEMBL56529
    • Q27291080
    • DTXSID1066443
    • MDL: MFCD00044283
    • インチ: 1S/C11H16O2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3
    • InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N
    • ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])O[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 180.11500
  • どういたいしつりょう: 180.11503
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.0044 (rough estimate)
  • ゆうかいてん: 47.0 to 49.0 deg-C
  • ふってん: 273.08°C (rough estimate)
  • フラッシュポイント: 136.7±4.8 °C
  • 屈折率: 1.5130 (estimate)
  • PSA: 29.46000
  • LogP: 2.96120
  • かんど: 空気に敏感である
  • ようかいせい: 自信がない

4-Amyloxyphenol セキュリティ情報

4-Amyloxyphenol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Amyloxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019069-5g
4-Amyloxyphenol
18979-53-8 97%
5g
¥179 2023-09-09
Enamine
EN300-17211-0.5g
4-(pentyloxy)phenol
18979-53-8 95.0%
0.5g
$65.0 2025-03-21
Apollo Scientific
OR936941-10g
4-Pentyloxyphenol
18979-53-8 95%
10g
£345.00 2024-05-25
Enamine
EN300-17211-0.1g
4-(pentyloxy)phenol
18979-53-8 95.0%
0.1g
$28.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0728-5G
4-Amyloxyphenol
18979-53-8 >97.0%(GC)
5g
¥770.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024570-5g
4-(Pentyloxy)phenol
18979-53-8 98%
5g
¥219 2023-04-15
Apollo Scientific
OR936941-5g
4-Pentyloxyphenol
18979-53-8 95%
5g
£47.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0728-5g
4-Amyloxyphenol
18979-53-8 97.0%(GC)
5g
¥690.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A71910-25g
4-(Pentyloxy)phenol
18979-53-8 98%
25g
¥372.0 2023-09-08
Enamine
EN300-17211-0.25g
4-(pentyloxy)phenol
18979-53-8 95.0%
0.25g
$41.0 2025-03-21

4-Amyloxyphenol 合成方法

4-Amyloxyphenol 関連文献

4-Amyloxyphenolに関する追加情報

Chemical Profile of 4-Amyloxyphenol (CAS No. 18979-53-8)

4-Amyloxyphenol, with the chemical formula C13H14O2 and CAS number 18979-53-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This aromatic ether derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both an amyl (isobutyl) group and a hydroxyl substituent on a phenolic ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 4-Amyloxyphenol features a benzene ring substituted at the para position with an amyl ether linkage and a hydroxyl group at the ortho position relative to the ether. This configuration allows for multiple reaction pathways, including nucleophilic substitution, oxidation, and coupling reactions, which are pivotal in drug development. The compound's solubility profile in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) further enhances its utility in synthetic protocols.

In recent years, 4-Amyloxyphenol has been explored as a precursor in the synthesis of bioactive molecules. Its amyl ether moiety can be selectively modified through various chemical transformations, enabling the introduction of additional functional groups. This flexibility has made it a candidate for developing novel therapeutic agents targeting various biological pathways. For instance, derivatives of 4-Amyloxyphenol have been investigated for their potential role in modulating enzyme activity and receptor binding interactions.

One of the most compelling aspects of 4-Amyloxyphenol is its incorporation into drug-like molecules with improved pharmacokinetic properties. Researchers have leveraged its structural framework to design compounds that exhibit enhanced bioavailability and reduced toxicity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the bulky amyl group can improve metabolic stability. These features are critical for optimizing drug candidates for clinical use.

The pharmaceutical industry has shown particular interest in 4-Amyloxyphenol due to its role as an intermediate in the synthesis of antiviral and anti-inflammatory agents. Recent studies have highlighted its utility in generating derivatives that interact with viral proteases and inflammatory cytokines. By modifying the phenolic core or introducing additional functional groups, researchers have been able to fine-tune the pharmacological activity of these compounds. Such modifications have led to promising candidates for further preclinical evaluation.

Beyond pharmaceutical applications, 4-Amyloxyphenol has found utility in materials science and agrochemical research. Its ability to undergo cross-coupling reactions makes it a valuable building block for synthesizing polymers and specialty chemicals. Additionally, derivatives of this compound have been explored for their potential as antimicrobial agents, addressing growing concerns about antibiotic resistance. The versatility of 4-Amyloxyphenol underscores its importance as a synthetic intermediate across multiple scientific disciplines.

The synthesis of 4-Amyloxyphenol typically involves the reaction of p-hydroxybenzaldehyde with isobutanol under acidic conditions or through metal-catalyzed coupling reactions. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 4-Amyloxyphenol more accessible for industrial applications. The availability of high-purity batches ensures consistent performance in downstream applications, whether in academic research or commercial drug development.

In conclusion, 4-Amyloxyphenol (CAS No. 18979-53-8) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications, making it a cornerstone intermediate in modern synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific domains.

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